
5-(Methoxycarbonyl)-1H-pyrrol-3-ylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Methoxycarbonyl)-1H-pyrrol-3-ylboronic acid is an organoboron compound that features a boronic acid functional group attached to a pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxycarbonyl)-1H-pyrrol-3-ylboronic acid typically involves the reaction of a pyrrole derivative with a boronic acid reagent. One common method is the palladium-catalyzed borylation of a halogenated pyrrole with a boronic acid or boronate ester. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Methoxycarbonyl)-1H-pyrrol-3-ylboronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as DMF or THF.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Biaryl or vinyl compounds.
Applications De Recherche Scientifique
5-(Methoxycarbonyl)-1H-pyrrol-3-ylboronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-(Methoxycarbonyl)-1H-pyrrol-3-ylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The compound’s reactivity is largely influenced by the electronic properties of the pyrrole ring and the boronic acid group .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: Another boronic acid derivative commonly used in organic synthesis.
Pyrrole-2-boronic acid: Similar structure but with the boronic acid group attached at a different position on the pyrrole ring.
5-(Methoxycarbonyl)-2-pyrrol-3-ylboronic acid: A positional isomer with different reactivity and properties.
Uniqueness
5-(Methoxycarbonyl)-1H-pyrrol-3-ylboronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in certain synthetic applications and research contexts where other boronic acids may not be as effective .
Propriétés
Formule moléculaire |
C6H8BNO4 |
|---|---|
Poids moléculaire |
168.95 g/mol |
Nom IUPAC |
(5-methoxycarbonyl-1H-pyrrol-3-yl)boronic acid |
InChI |
InChI=1S/C6H8BNO4/c1-12-6(9)5-2-4(3-8-5)7(10)11/h2-3,8,10-11H,1H3 |
Clé InChI |
MBBQSFNMAITXKM-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CNC(=C1)C(=O)OC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


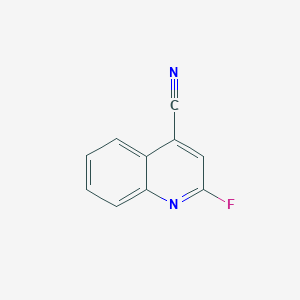
![2-Isopropylbenzo[d]oxazol-7-amine](/img/structure/B11914800.png)
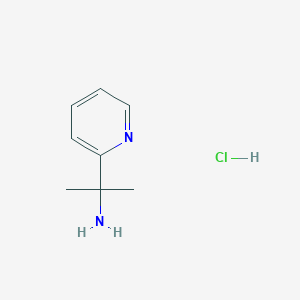

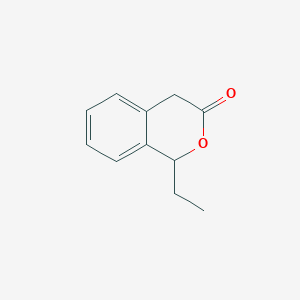

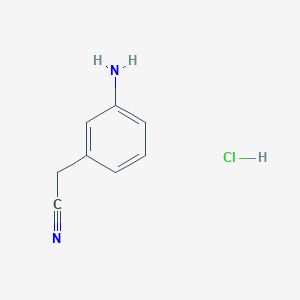




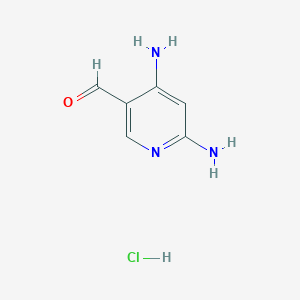
![2-Chloro-7-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11914868.png)
![3-Methyl-1,3-diazaspiro[4.5]decan-4-one](/img/structure/B11914871.png)
